5-chloroisoquinoline-7-carbaldehyde
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Overview
Description
5-Chloroisoquinoline-7-carbaldehyde is a chemical compound belonging to the family of heterocyclic compounds. It is a pale-yellow, crystalline solid that has several applications in scientific research and industry, including its use as a building block in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroisoquinoline-7-carbaldehyde can be achieved through various methods. One common approach involves the use of isoquinoline derivatives as starting materials. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, can be employed to produce isoquinolines by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for the synthesis of isoquinoline and its derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 5-Chloroisoquinoline-7-carboxylic acid.
Reduction: 5-Chloroisoquinoline-7-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroisoquinoline-7-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloroisoquinoline-7-carbaldehyde involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can bind to various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound of 5-chloroisoquinoline-7-carbaldehyde, known for its wide range of biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with significant therapeutic potential.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and biological properties. This combination allows for versatile chemical modifications and the potential for diverse applications in research and industry.
Properties
CAS No. |
2751610-89-4 |
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Molecular Formula |
C10H6ClNO |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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